molecular formula C10H9IN2O2 B14813764 Ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B14813764
M. Wt: 316.09 g/mol
InChI Key: YOMKVSUHPNJGGG-UHFFFAOYSA-N
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Description

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 8th position and an ethyl ester group at the 6th position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminopyridine derivatives.

    Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core is constructed through cyclization reactions, often involving condensation or multicomponent reactions.

    Esterification: The carboxylic acid group at the 6th position is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms or the imidazo[1,2-a]pyridine ring.

    Coupling Reactions: The ethyl ester group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Iodination: Iodine (I2) or N-iodosuccinimide (NIS) in the presence of a base.

    Esterification: Ethanol and sulfuric acid or DCC as a coupling reagent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Substituted Derivatives: Products with various functional groups replacing the iodine atom.

    Oxidized or Reduced Forms: Compounds with modified oxidation states.

    Coupled Products: More complex molecules formed through coupling reactions.

Scientific Research Applications

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • 8-Amino-imidazo[1,2-a]pyridine derivatives
  • 6-Substituted imidazo[1,2-a]pyridine analogues

Comparison:

  • Uniqueness: 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester is unique due to the specific positioning of the iodine atom and the ethyl ester group, which can influence its biological activity and chemical reactivity.
  • Activity Profile: Compared to similar compounds, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable scaffold for drug discovery.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3

InChI Key

YOMKVSUHPNJGGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)I

Origin of Product

United States

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